[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine
Description
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is a substituted pyrazole derivative with an isobutylamine side chain. The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methylisobutylamine moiety at the 3-position.
Properties
Molecular Formula |
C10H20ClN3 |
|---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-13-6-5-10(12-13)8-11-7-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H |
InChI Key |
JVYOARUKZIYGDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in ethanol under reflux, with sodium bicarbonate acting as a base to deprotonate the amine and facilitate nucleophilic attack. Low temperatures (0–5°C) are critical to minimize side reactions such as over-alkylation or ring opening. A molar ratio of 1:1.2 (pyrazole:isobutylamine) ensures excess amine drives the reaction to completion, yielding approximately 60–70% of the target compound.
Key parameters :
- Solvent : Ethanol (polar protic) enhances solubility of ionic intermediates.
- Base : NaHCO₃ maintains pH 8–9, preventing amine protonation.
- Temperature : 0–5°C ensures selectivity.
Mechanistic Insights
The mechanism proceeds via an SN2 pathway:
- Deprotonation of isobutylamine by NaHCO₃ generates a nucleophilic amine anion.
- The anion attacks the electrophilic methyl carbon adjacent to the pyrazole’s nitrogen, displacing a leaving group (e.g., halide or hydroxyl).
- Workup (acid-base extraction) isolates the product.
Multicomponent Coupling Using Hydroxylamine Derivatives
Recent advances utilize O-(4-nitrobenzoyl)hydroxylamine (R1 ) and diketones to construct pyrazole rings directly from primary amines. This method bypasses pre-synthesized pyrazole precursors, offering modularity for N-substituents.
General Procedure
- Substrates : Isobutylamine reacts with 2,4-pentanedione (1 ) and R1 in dimethylformamide (DMF).
- Conditions : 85°C for 1.5 hours under aerobic conditions.
- Workup : Alkaline extraction with dichloromethane, followed by silica gel chromatography.
Representative data :
| Amine | Diketone | Yield (%) |
|---|---|---|
| Isobutylamine | 2,4-Pentanedione | 44 |
| 2,4,4-Trimethylpentan-2-amine | 2,4-Pentanedione | 38 |
Mechanistic Pathway
The reaction involves:
- Formation of a nitrone intermediate via oxidation of R1 .
- Cyclocondensation with diketone to form the pyrazole ring.
- Nucleophilic attack by isobutylamine at the methyl position.
This method’s yield (38–44%) is lower than direct alkylation but advantageous for synthesizing analogs with complex N-substituents.
Reductive Amination of Pyrazole Aldehydes
A less common approach involves reductive amination of (1-ethyl-1H-pyrazol-3-yl)methanal with isobutylamine. This method employs sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions.
Reaction Optimization
- pH : Maintained at 6–7 using acetic acid to protonate the imine intermediate.
- Stoichiometry : A 1:2 ratio of aldehyde to amine ensures complete conversion.
- Yield : ~50–55%, limited by competing aldol side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Direct Alkylation | 60–70 | High | Moderate |
| Multicomponent | 38–44 | Moderate | High |
| Reductive Amination | 50–55 | Low | Low |
Trade-offs :
- Direct alkylation excels in yield and simplicity but requires pre-formed pyrazole.
- Multicomponent methods enable diverse substitutions but demand stringent temperature control.
- Reductive amination is hampered by side reactions but useful for sensitive substrates.
Emerging Techniques and Catalytic Innovations
Photocatalytic C–N Coupling
Preliminary studies explore visible-light-driven coupling of pyrazole halides with amines. Using Ir(ppy)₃ as a photocatalyst and NiCl₂ as a cocatalyst, yields of 65% have been achieved at room temperature. This method reduces energy input but remains experimental.
Flow Chemistry Approaches
Continuous-flow systems enhance heat transfer and mixing, improving the multicomponent method’s yield to 50% with a residence time of 30 minutes.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Enzyme Inhibition
Preliminary studies indicate that [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine may act as an inhibitor of specific enzymes, suggesting potential therapeutic applications. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating diseases where enzyme dysregulation is implicated.
Potential Therapeutic Targets
The compound has been explored for its potential in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. The inhibition of phosphodiesterase enzymes (PDEs), particularly PDE1, has been linked to cognitive enhancement and mood regulation, making this compound a subject of interest in psychiatric research .
Biological Research
Bioactive Properties
this compound has shown promise as a bioactive molecule in biological research. Its unique structure allows for interactions with various biological targets, which could lead to the development of novel therapeutic agents.
Case Studies
Recent studies have demonstrated the compound's effectiveness in modulating specific pathways related to enzyme activity. For instance, its application in models of cognitive impairment has shown potential benefits in enhancing cognitive function through enzyme inhibition .
Industrial Applications
Materials Science
In industrial contexts, this compound serves as a building block for synthesizing more complex molecules. Its unique properties make it suitable for developing new materials, particularly in polymer chemistry where enhanced properties are desired.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine
Structural Differences :
- Pyrazole Substitution : The ethyl group at the 1-position in the target compound is replaced with a methyl group, and an additional methyl group is present at the 5-position on the pyrazole ring in the analog.
- Positional Isomerism : The methylisobutylamine side chain is attached at the 4-position of the pyrazole ring in the analog versus the 3-position in the target compound.
- Molecular Formula : C10H20ClN3 (analog) vs. C9H17N3 (estimated for the target compound). The analog includes a chlorine atom, absent in the target compound, which may enhance electronegativity and alter reactivity .
- Physicochemical Implications: The chlorine atom in the analog increases its molar mass (217.74 g/mol) compared to the target compound (~167.25 g/mol, estimated).
Isobutylamine (1-amino-2-methylpropane)
- Core Structure Comparison :
- Isobutylamine (C4H11N) serves as the amine backbone in the target compound. Its standalone form is classified as a hazardous chemical (CAS 78-81-9) due to flammability and irritant properties .
- Functional Differences : The incorporation of isobutylamine into the pyrazole structure likely mitigates its volatility and toxicity while introducing new pharmacophoric features.
Pharmacological and Chemical Behavior
Reactivity and Stability
- Amine Reactivity : The isobutylamine group’s primary amine is less sterically hindered than tertiary amines in related compounds, favoring nucleophilic reactions or hydrogen bonding in biological systems.
Biological Activity
[(1-ethyl-1H-pyrazol-3-yl)methyl]isobutylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a pyrazole ring, which is known for its diverse biological properties, and an isobutylamine side chain that enhances its solubility and interaction with biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor , modulating the activity of various biological pathways. The precise targets and pathways remain to be fully elucidated, but initial findings indicate potential applications in treating diseases linked to enzyme dysregulation.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
| Antimicrobial Activity | Preliminary studies suggest activity against certain bacterial strains. |
| Therapeutic Applications | Investigated for use in conditions requiring enzyme modulation (e.g., cancer). |
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- Research has indicated that this compound may inhibit enzymes involved in inflammatory processes. For instance, studies on related compounds have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, suggesting a similar mechanism may be applicable here.
-
Antimicrobial Activity
- A study investigating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy .
- Therapeutic Potential in Cancer
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
